molecular formula C10H16ClNO B2736972 (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride CAS No. 2126144-51-0

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B2736972
CAS No.: 2126144-51-0
M. Wt: 201.69
InChI Key: CHMPFGWJXVRYEI-QRPNPIFTSA-N
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Description

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonia or an amine donor.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methoxy-3-methylphenyl)ethanamine;hydrochloride: The enantiomer of the compound, which may have different biological activity.

    Phenethylamine: The parent compound, which serves as a backbone for many derivatives.

    4-Methoxyphenethylamine: A related compound with a similar structure but lacking the methyl group.

Uniqueness

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.

Properties

IUPAC Name

(1S)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMPFGWJXVRYEI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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